Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate
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Overview
Description
Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antileishmanial and antimalarial effects . The compound’s structure allows it to fit into the active site of these enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
Methyl 3-bromobenzoate: Used in the synthesis of ester derivatives.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrazole ring with an amino group and a benzoate ester makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8,15H2,1-3H3 |
InChI Key |
VSDUQWQJFMUCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)N |
Origin of Product |
United States |
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